REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][O:4][CH3:5].C(N(CC)CC)C.[F:13][C:14]([F:22])([F:21])[C:15]1([C:18](O)=[O:19])[CH2:17][CH2:16]1.CCCP(=O)=O>CN(C=O)C>[CH3:5][O:4][N:3]([CH3:2])[C:18]([C:15]1([C:14]([F:22])([F:21])[F:13])[CH2:17][CH2:16]1)=[O:19] |f:0.1|
|
Name
|
N,O-dimethyl hydroxylamine hydrochloride
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
0.68 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1(CC1)C(=O)O)(F)F
|
Name
|
propylphosphonic anhydride
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
CCCP(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
addition the reaction
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature for 1 min
|
Duration
|
1 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 5 days
|
Duration
|
5 d
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated NaHCO3
|
Type
|
STIRRING
|
Details
|
stirred at RT for 5 min
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with diethyl ether (2×40 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with saturated ammonium chloride, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1(CC1)C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 229 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |